4-(Phenylsulfonyl)benzenethiol
Description
This compound combines a thiol (-SH) group with a sulfonyl moiety, imparting unique electronic and steric properties. The sulfonyl group is strongly electron-withdrawing, which enhances the acidity of the thiol proton compared to unsubstituted benzenethiol (thiophenol) .
Key applications inferred from related compounds include:
- Energy storage: Electropolymerized benzenethiol derivatives (e.g., poly(4-(thiophene-3-yl)benzenethiol)) are used in lithium-sulfur battery cathodes due to their conductive frameworks and polysulfide-trapping capabilities .
- Pharmaceutical intermediates: Sulfonyl-containing compounds are frequently employed in drug synthesis, such as 4-(phenylsulfonyl)piperazine derivatives in quinoxaline-based immunomodulators .
Properties
Molecular Formula |
C12H10O2S2 |
|---|---|
Molecular Weight |
250.3 g/mol |
IUPAC Name |
4-(benzenesulfonyl)benzenethiol |
InChI |
InChI=1S/C12H10O2S2/c13-16(14,11-4-2-1-3-5-11)12-8-6-10(15)7-9-12/h1-9,15H |
InChI Key |
PVDXGXYFQAGKPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzenethiol (Thiophenol)
- Structure : C₆H₅SH.
- Key Differences: Lacking the sulfonyl group, thiophenol has a lower acidity (pKa ~6.5) compared to 4-(phenylsulfonyl)benzenethiol, where the electron-withdrawing sulfonyl group likely reduces the pKa further .
- Applications : Used in surface-enhanced Raman scattering (SERS) due to strong adsorption on metal surfaces . The sulfonyl derivative may exhibit altered adsorption behavior due to steric and electronic effects.
4-(Methylsulfanyl)benzenethiol (CAS 1122-97-0)
- Structure : C₇H₈S₂; methylthio (-SMe) substituent at the para position.
- Key Differences :
- The methylthio group is less electron-withdrawing than phenylsulfonyl, resulting in weaker acidity.
- Smaller steric profile compared to the bulky phenylsulfonyl group.
- Applications: Potential use in organic synthesis as a milder thiolating agent .
4-(Dimethylamino)-benzenethiol
- Structure: C₈H₁₁NS; dimethylamino (-NMe₂) substituent.
- Key Differences: The electron-donating amino group increases electron density on the aromatic ring, reducing thiol acidity. Enhanced resonance stabilization of the thiolate anion compared to sulfonyl derivatives.
- Applications: Suitable for SERS studies due to strong interactions with plasmonic nanoparticles .
4-(Phenylsulfonyl)benzaldehyde
- Structure : C₁₃H₁₀O₃S; aldehyde (-CHO) instead of thiol.
- Key Differences: The aldehyde group enables nucleophilic addition reactions, unlike the thiol’s propensity for oxidation or disulfide formation. Used in multicomponent reactions to synthesize quinolinone derivatives with anti-cancer activity .
Structural and Functional Data Table
Key Research Findings
- Electron-Withdrawing Effects: The phenylsulfonyl group significantly increases the acidity of the thiol proton, making this compound more reactive in deprotonation or nucleophilic substitution reactions compared to methylthio or amino derivatives .
- Steric Hindrance : The bulky sulfonyl group may limit applications requiring small molecular footprints (e.g., certain catalytic systems) but enhances stability in polymeric matrices for batteries .
- Biological Relevance: Sulfonyl-containing compounds exhibit improved binding to biological targets (e.g., enzymes), as seen in quinoxaline derivatives with 4-(phenylsulfonyl)piperazine moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
